2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid
Description
2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid is a synthetic organic compound characterized by a central biphenyl ether scaffold substituted with carbamoyl and benzoyl groups. Its structure features two benzoic acid moieties linked via a phenoxy group and an amide bond.
Properties
IUPAC Name |
2-[[4-[4-[(2-carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O7/c31-25(21-5-1-3-7-23(21)27(33)34)29-17-9-13-19(14-10-17)37-20-15-11-18(12-16-20)30-26(32)22-6-2-4-8-24(22)28(35)36/h1-16H,(H,29,31)(H,30,32)(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXQKOZJGJDLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-carboxybenzoyl chloride and 4-aminophenoxybenzene, followed by further functionalization steps to introduce the remaining aromatic rings and carboxylic acid groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated systems and advanced monitoring techniques ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism of action of 2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s core structure aligns with several pharmacologically active analogs. Key comparisons include:
Key Observations:
- Bezafibrate: Shares phenoxy and carbamoyl groups but replaces one benzoic acid with a methylpropanoic acid chain. This modification enhances lipid solubility, improving bioavailability for hypolipidemic action .
- Phthalylsulfathiazole: Substitutes phenoxy with a sulfamoyl-thiazole group, conferring antibacterial properties via sulfonamide activity. The absence of this group in the target compound suggests divergent biological targets .
- Terephthaloyl Analogs : The terephthaloyl core () replaces the biphenyl ether, reducing conformational flexibility but maintaining hydrogen-bonding capacity via dual amides .
Physicochemical Properties
- Solubility: The dual carboxylic acid groups in the target compound enhance hydrophilicity compared to alkyl-substituted analogs (e.g., 4-[4-(2-carboxybenzoyl)phenyl]butyric acid) . However, bezafibrate’s methylpropanoic acid moiety balances polarity and lipophilicity for oral absorption .
- Synthesis : Diazotization and coupling reactions (common in azo compounds, ) may apply to derivatives of this compound. However, its synthesis likely involves amide bond formation and ether linkages, similar to phthalylsulfathiazole’s preparation .
Pharmacological Potential
- Hypolipidemic Activity : Structural similarity to bezafibrate suggests possible PPAR-α agonism, though the biphenyl ether scaffold may alter binding affinity .
- Antibacterial Deficiency : Unlike phthalylsulfathiazole, the absence of a sulfonamide group likely negates antibacterial effects .
Research Findings and Data Tables
Table 1: Functional Group Impact on Bioactivity
| Functional Group | Example Compound | Effect on Bioactivity |
|---|---|---|
| Carboxylic acid | Target compound | Enhances solubility, hydrogen bonding |
| Sulfamoyl-thiazole | Phthalylsulfathiazole | Confers antibacterial activity |
| Methylpropanoic acid | Bezafibrate | Optimizes lipophilicity for absorption |
Biological Activity
2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid, a complex organic compound with the molecular formula C29H22N2O6, has attracted attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into its synthesis, biological mechanisms, and research findings related to its activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation reaction between 2-carboxybenzoyl chloride and 4-aminophenoxybenzene, followed by functionalization steps to introduce the remaining aromatic rings and carboxylic acid groups. The process often requires specific catalysts, controlled temperatures, and solvents to ensure high yields and purity.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly proteins and enzymes involved in cancer cell survival. The compound exhibits the ability to bind to specific proteins, potentially altering their activity and leading to various biological effects such as:
- Inhibition of Enzyme Activity : The compound can inhibit key enzymes that are crucial for cancer cell proliferation.
- Modulation of Signaling Pathways : It may influence signaling pathways that are dysregulated in cancer cells, promoting apoptosis or programmed cell death.
Case Studies
- Anti-Cancer Activity : A study highlighted the compound's ability to selectively bind to anti-apoptotic Bcl-2 family proteins, which are often overexpressed in cancers. This binding could lead to enhanced apoptosis in cancer cells that depend on these proteins for survival .
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways associated with cancer progression. The compound demonstrated significant inhibitory effects on specific targets with IC50 values indicating potent activity .
Table 1: Summary of Biological Activities
Q & A
Q. What protocols ensure ethical and accurate reporting of negative results in bioactivity studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
